molecular formula C13H18N2O6S B14683417 6-(Methyl((3-nitrophenyl)sulphonyl)amino)hexanoic acid CAS No. 33317-49-6

6-(Methyl((3-nitrophenyl)sulphonyl)amino)hexanoic acid

Cat. No.: B14683417
CAS No.: 33317-49-6
M. Wt: 330.36 g/mol
InChI Key: HPDJZSMLQFNLCR-UHFFFAOYSA-N
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Description

6-(Methyl((3-nitrophenyl)sulphonyl)amino)hexanoic acid is a complex organic compound with a molecular formula of C13H18N2O6S This compound is characterized by the presence of a hexanoic acid backbone, a methyl group, a nitrophenyl group, and a sulphonyl amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methyl((3-nitrophenyl)sulphonyl)amino)hexanoic acid typically involves multiple steps, starting with the preparation of the hexanoic acid backboneThe sulphonyl amino group is then added through a sulphonation reaction, which requires controlled conditions to ensure the correct placement of the functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(Methyl((3-nitrophenyl)sulphonyl)amino)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(Methyl((3-nitrophenyl)sulphonyl)amino)hexanoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Methyl((3-nitrophenyl)sulphonyl)amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

33317-49-6

Molecular Formula

C13H18N2O6S

Molecular Weight

330.36 g/mol

IUPAC Name

6-[methyl-(3-nitrophenyl)sulfamoyl]hexanoic acid

InChI

InChI=1S/C13H18N2O6S/c1-14(11-6-5-7-12(10-11)15(18)19)22(20,21)9-4-2-3-8-13(16)17/h5-7,10H,2-4,8-9H2,1H3,(H,16,17)

InChI Key

HPDJZSMLQFNLCR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)CCCCCC(=O)O

Origin of Product

United States

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